molecular formula C18H26N4O B4065764 5-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole

5-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole

Cat. No.: B4065764
M. Wt: 314.4 g/mol
InChI Key: XGOQVOOMCUOGDB-UHFFFAOYSA-N
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Description

5-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

5-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-4-5-17-19-18(23-20-17)13-21-8-10-22(11-9-21)16-12-14(2)6-7-15(16)3/h6-7,12H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOQVOOMCUOGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of solid-phase synthesis and photocatalytic synthesis are also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. It acts as an adenosine receptor antagonist, which means it binds to adenosine receptors and inhibits their activity. This interaction affects various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole apart is its unique combination of the piperazine and oxadiazole rings, which contributes to its distinct chemical and biological properties. This combination enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[[4-(2,5-Dimethylphenyl)piperazin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole

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